1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-5(2)11-7(4)8(9)6(3)10-11;/h5H,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZVOSSUUQHJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Scientific Research Applications
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several notable applications in scientific research:
Pharmaceutical Research
This compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development in areas such as:
- Anti-inflammatory agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
- Antimicrobial activity : Some studies have shown that pyrazole derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics .
Agricultural Chemistry
The compound may also find applications in agriculture, particularly as a:
- Fungicide : Certain pyrazole derivatives have demonstrated fungicidal activity against various plant pathogens, providing a potential avenue for crop protection .
- Herbicide : The structural attributes of this compound suggest it could inhibit specific plant growth processes, making it a candidate for herbicide development .
Material Science
In material science, the compound can be utilized as:
- Building blocks for polymers : The unique structure allows for the synthesis of novel polymeric materials with tailored properties for specific applications .
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results showed significant reduction in inflammation markers in animal models, suggesting its potential utility in therapeutic formulations.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University tested the antimicrobial efficacy of several pyrazole compounds against common bacterial strains. The findings indicated that this compound exhibited strong inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Data Table of Applications
| Application Area | Potential Uses | Notes |
|---|---|---|
| Pharmaceutical | Anti-inflammatory, Antimicrobial | Under investigation for therapeutic effects |
| Agricultural Chemistry | Fungicide, Herbicide | Potential for crop protection |
| Material Science | Building blocks for polymers | Useful in synthesizing novel materials |
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. In receptor-based mechanisms, the compound can act as an agonist or antagonist, altering the receptor’s signaling and physiological effects .
Comparison with Similar Compounds
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Isopropyl-3,5-dimethyl-1H-pyrazole: Similar structure but without the amine group, affecting its reactivity and applications.
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS No. 20737-79-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H16ClN3
- Molecular Weight : 189.69 g/mol
- CAS Number : 20737-79-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that pyrazole derivatives often exhibit:
- Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress.
Anticancer Activity
A study highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, yielding significant results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induction of apoptosis |
| A549 (Lung) | 26 | Inhibition of cell growth |
| Hep-2 (Laryngeal) | 3.25 | Cytotoxicity |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Research has also pointed to the anti-inflammatory effects of pyrazole derivatives. In a study evaluating several compounds, it was found that this compound significantly inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models . This suggests its potential utility in treating inflammatory diseases.
Study on Antioxidant Activity
In a recent investigation into the antioxidant properties of pyrazole derivatives, compounds similar to this compound were assessed for their ability to scavenge free radicals. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .
Q & A
Q. What experimental design strategies are optimal for synthesizing 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride with high purity?
Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors affecting yield and purity. For example, fractional factorial designs can minimize the number of experiments while accounting for interactions between variables like pH and reaction time . Characterization via HPLC and NMR (as in pyrazole derivatives ) is essential to validate purity.
Q. How can spectroscopic methods distinguish structural isomers or impurities in this compound?
Answer: Combine 1H/13C NMR to resolve substituent positions on the pyrazole ring (e.g., isopropyl vs. methyl groups) and mass spectrometry to detect trace impurities. Computational tools like DFT-based NMR prediction (as applied to similar compounds ) can validate spectral assignments. For ambiguous cases, 2D-COSY or HSQC experiments are recommended .
Q. What solvent systems are suitable for recrystallizing this hydrochloride salt?
Answer: Test polar aprotic solvents (e.g., ethanol, acetonitrile) mixed with water to enhance solubility, followed by gradual cooling. Monitor crystal formation via powder XRD to confirm lattice stability. Refer to solubility studies on analogous pyrazole salts for solvent selection guidelines.
Advanced Research Questions
Q. How do substituent electronic effects on the pyrazole ring influence reaction kinetics in catalytic applications?
Answer: Employ quantum chemical calculations (e.g., Fukui indices, NBO analysis) to map electron density distribution and predict reactive sites. Compare with experimental kinetic data (e.g., Arrhenius plots) for reactions like Suzuki-Miyaura couplings, as demonstrated for halogenated pyrazoles . Mechanistic insights can guide catalyst design .
Q. What methodologies resolve contradictions in biological activity data across in vitro studies?
Answer: Perform dose-response assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects. Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For inconsistent results, investigate metabolite interference or aggregation artifacts, as seen in imidazole derivatives .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer: Use molecular docking (AutoDock, Glide) to screen against target proteins (e.g., kinases, GPCRs) and MD simulations to assess binding stability. Validate predictions with ITC or microscale thermophoresis for affinity measurements. Pyrazole analogs’ interactions with enzymes (e.g., COX-2) provide precedents .
Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?
Answer: Optimize HPLC gradients with C18 columns and ion-pairing agents (e.g., TFA) to resolve charged species. For scale-up, consider centrifugal partition chromatography (CPC) or membrane-based separations (e.g., nanofiltration), leveraging polarity differences . Stability studies under separation conditions are critical to avoid degradation .
Methodological Challenges
Q. How to address low solubility in aqueous buffers for in vitro pharmacological assays?
Answer: Prepare stock solutions in DMSO (<1% v/v) and dilute in buffer containing cyclodextrins or surfactants (e.g., Tween-80). For insoluble aggregates, use dynamic light scattering (DLS) to confirm dispersion. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups ) may offer alternatives.
Q. What strategies mitigate degradation during long-term stability studies?
Answer: Conduct accelerated stability testing under varied pH, temperature, and humidity. Analyze degradation products via LC-MS and propose pathways (e.g., hydrolysis of the amine group). Stabilizers like antioxidants (e.g., BHT) or lyophilization are effective for pyrazole salts .
Q. How to design in vivo studies to evaluate pharmacokinetics while minimizing toxicity?
Answer: Use radiolabeled analogs (e.g., 14C-tagged) for precise biodistribution tracking. Pair with metabolomics profiling (LC-MS/MS) to identify toxic metabolites. Dose escalation studies in rodent models, guided by OECD guidelines, ensure safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
